

A Comparative Analysis of Experimental and Computational Data in Cyclopentene Reactions

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Compound of Interest

Compound Name: Cyclopentene

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For researchers, scientists, and professionals in drug development, understanding the reactive behavior of cyclic alkenes like **cyclopentene** is crucial. This guide provides an objective comparison of experimental findings and computational models for several key reactions involving **cyclopentene** and its derivatives. By presenting quantitative data, detailed methodologies, and visual representations of reaction pathways, this document aims to offer a comprehensive overview of the current state of knowledge and the synergies between experimental and computational approaches.

Hydroxyl Radical Reactions with Cyclopentenone Derivatives

The reaction of hydroxyl (OH) radicals with unsaturated cyclic ketones is of significant interest in atmospheric chemistry. Studies combining experimental kinetics with high-level computational chemistry provide deep insights into these reaction mechanisms.

Data Presentation: Reaction Rate Coefficients

A comparison of experimentally measured and computationally derived rate coefficients for the reaction of OH radicals with cyclopentenone and its methylated derivatives reveals a strong correlation, validating the accuracy of the theoretical models.

Compound	Experimental Rate Coefficient (cm ³ s ⁻¹) at 300 K	Computational Method	Reference
2-Cyclopenten-1-one	1.24 x 10 ⁻¹¹	CCSD(T)/cc-pVTZ//M06-2X/6-311+G	[1]
2-Methyl-2-cyclopenten-1-one	1.71 x 10 ⁻¹¹	CCSD(T)/cc-pVTZ//M06-2X/6-311+G	[1]
3-Methyl-2-cyclopenten-1-one	0.44 x 10 ⁻¹¹	CCSD(T)/cc-pVTZ//M06-2X/6-311+G**	[1]
Cyclopentanone (saturated analog)	0.29 x 10 ⁻¹¹	Not specified in detail for this compound	[1]

Note: The computational methods listed were used to calculate the potential energy surfaces to discuss the experimental data.[2]

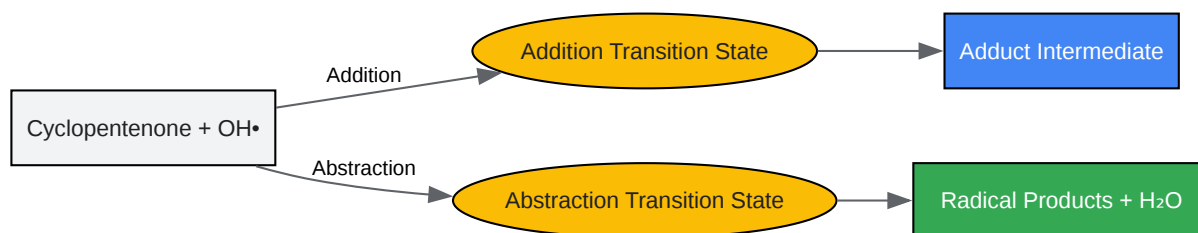
Experimental and Computational Protocols

Experimental Methodology: The kinetic measurements were performed in a quasi-static reaction cell maintained at a pressure of 4 Torr and over a temperature range of 300-500 K.[1] Hydroxyl radicals were generated by pulsed laser photolysis (PLP) of hydrogen peroxide vapor. The concentration of the OH radicals was monitored over time using laser-induced fluorescence (LIF), allowing for the determination of the reaction rate.[1]

Computational Methodology: Potential energy surfaces (PES) for the reactions were calculated using high-level quantum chemistry methods. Geometries of reactants, transition states, and products were optimized using the M06-2X density functional theory method with the 6-311+G** basis set.[2] To obtain more accurate energies, single-point calculations were performed using the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method with the cc-pVTZ basis set.[2] RRKM-based Master equation calculations were also utilized to predict the most probable reaction products over a range of temperatures and pressures.[2]

Reaction Pathway Visualization

Computational studies indicate that the reaction between OH radicals and cyclopentenone derivatives can proceed via two main pathways: addition to the double bond and hydrogen abstraction.[2]



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Caption: OH radical reaction with cyclopentenone proceeds via addition or abstraction.

Oxidation and Combustion of Cyclopentane

The oxidation of cyclopentane, a core component of some fuels, has been extensively studied to develop detailed kinetic models that can predict combustion behavior. These models are validated against experimental data from various reactors.

Data Presentation: Ignition Delay Times

Ignition delay times are a critical parameter for fuel combustion. The following table compares experimental shock tube data with simulations using a detailed kinetic model for cyclopentane.

Equivalence Ratio (Φ)	Temperature (K)	Pressure (atm)	Experimental Ignition Delay (μ s)	Simulated Ignition Delay (μ s)	Reference
1.0	1400	10	~100	~110	[3]
1.0	1600	10	~30	~35	[3]
2.0	1500	10	~80	~90	[3]

Note: The simulated data is based on the JetSurF2.0 mechanism with updated submechanisms for cyclopentane.[3]

Experimental and Modeling Protocols

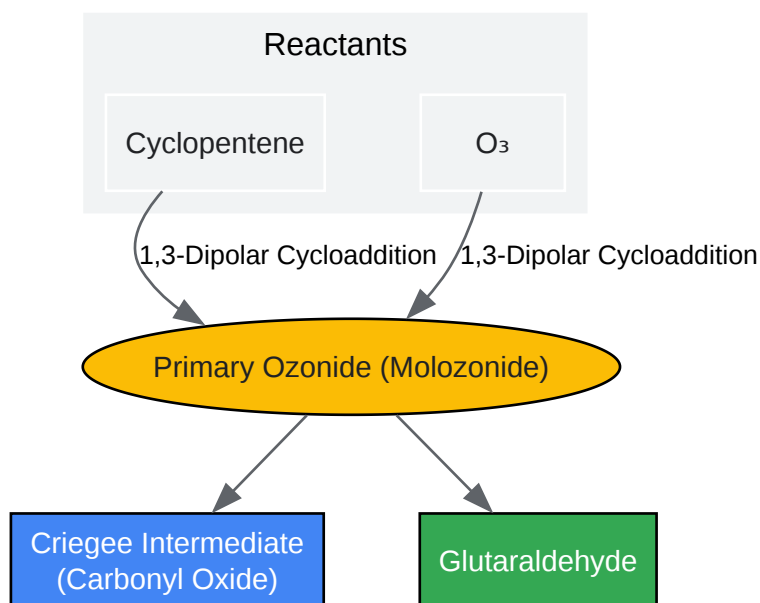
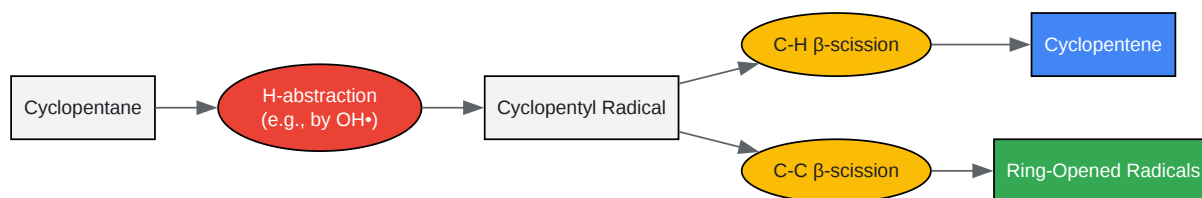
Experimental Methodology (Shock Tube): Ignition delay times for cyclopentane/O₂ mixtures diluted in argon were measured behind reflected shock waves.[3] The experiments were conducted at pressures of 1.1 and 10 atm and over a temperature range of 1150 to 1850 K for various equivalence ratios.[3]

Experimental Methodology (Jet-Stirred Reactor): The oxidation of cyclopentane was also investigated in a jet-stirred reactor (JSR) at atmospheric pressure and temperatures ranging from 900 K to 1250 K.[4] Reactants were highly diluted with nitrogen to ensure thermal homogeneity, and samples of the reacting mixture were analyzed by Fourier transform infrared spectroscopy and gas chromatography.[4]

Kinetic Modeling: Detailed kinetic reaction mechanisms, such as the one developed by Tian et al. and further refined in other studies, consist of hundreds of species and thousands of reactions.[3][4] The thermochemical properties of the species are often computed using group and bond additivity methods. The modeling of cyclopentane oxidation in a JSR is performed using codes like PSR from the CHEMKIN-II package, while ignition delays are computed with codes like SENKIN.[4]

Key Reaction Pathway in Cyclopentane Oxidation

The initial steps in cyclopentane oxidation involve the abstraction of a hydrogen atom to form a cyclopentyl radical, which then undergoes further reactions, including the formation of **cyclopentene**.



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